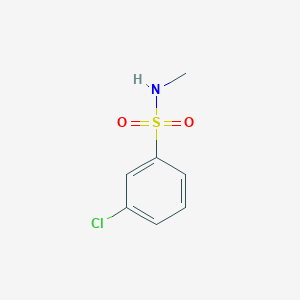

3-chloro-N-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTNCAFVFUYMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Sulfonamide Functional Groups in Advanced Organic Chemistry

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone of organic and medicinal chemistry. researchgate.netwikipedia.org This group consists of a sulfonyl group attached to an amine group. wikipedia.org The rigidity of the sulfonamide group often results in crystalline compounds, making the formation of a sulfonamide a classic method for converting an amine into a crystalline derivative that can be identified by its melting point. wikipedia.org

Sulfonamides are metabolically robust and more stable than amides in biological systems. researchgate.net Their chemical stability, resistance to hydrolysis, and strong electron-withdrawing nature make them valuable in various chemical applications. nih.gov This functional group is integral to a wide array of pharmacologically active compounds, including antibacterial, anti-inflammatory, anticancer, and antiviral agents. nih.govfrontiersrj.com The ability of the sulfonamide moiety to mimic the carboxylic acid group of p-aminobenzoic acid (PABA) is fundamental to the antibacterial action of sulfa drugs, which act by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for bacterial folic acid synthesis. researchgate.net

Rationale for Dedicated Academic Research on 3 Chloro N Methylbenzenesulfonamide and Analogous Architectures

The specific molecular architecture of 3-chloro-N-methylbenzenesulfonamide, featuring a chloro-substituted benzene (B151609) ring, provides a unique platform for systematic investigation. The presence and position of the chloro substituent can significantly influence the compound's physicochemical properties, such as its reactivity and solubility. evitachem.comcymitquimica.com

Research on analogous benzenesulfonamide (B165840) structures is driven by the quest for new therapeutic agents with improved efficacy and selectivity. nih.govtandfonline.com By modifying the substituents on the benzene ring and the sulfonamide nitrogen, chemists can fine-tune the molecule's biological activity. For instance, studies on various substituted benzenesulfonamides have explored their potential as carbonic anhydrase inhibitors, which are relevant for treating conditions like glaucoma and certain cancers. nih.govmdpi.combohrium.com Other research has investigated their utility as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as potential antibacterial agents. bohrium.combenthamdirect.com The systematic study of compounds like this compound contributes to a deeper understanding of structure-activity relationships, guiding the design of novel molecules with desired pharmacological profiles.

Advanced Spectroscopic Characterization Methodologies for 3 Chloro N Methylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled method for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides definitive evidence of the molecular skeleton and the electronic environment of each atom.

Proton (¹H) NMR spectroscopy for 3-chloro-N-methylbenzenesulfonamide reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is particularly informative, displaying complex splitting patterns that confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. The N-methyl group gives a characteristic signal, and its chemical shift and coupling provide insight into the electronic effects of the adjacent sulfonamide group.

The expected signals for the aromatic protons are typically found between 7.0 and 8.0 ppm. The N-methyl protons are expected to appear as a singlet or a doublet (if coupled to the N-H proton, which is absent here) in the upfield region, generally around 2.5-3.0 ppm. The exact chemical shifts are influenced by the solvent used for analysis. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~2.6 | s (singlet) |

| Aromatic H (ortho to SO₂NHCH₃) | ~7.8-7.9 | m (multiplet) |

| Aromatic H (para to SO₂NHCH₃) | ~7.5-7.6 | m (multiplet) |

| Aromatic H (ortho to Cl) | ~7.6-7.7 | m (multiplet) |

| Aromatic H (meta to both) | ~7.4-7.5 | m (multiplet) |

Note: The aromatic region will consist of four distinct signals, appearing as multiplets due to complex spin-spin coupling.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. This includes six signals for the aromatic carbons and one for the N-methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro and sulfonamide substituents. researchgate.net The carbon atom directly bonded to the chlorine atom (C-3) and the carbon bonded to the sulfonyl group (C-1) can be identified by their characteristic downfield shifts. rsc.org The signal for the N-methyl carbon typically appears in the upfield region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds. nih.govresearchgate.netrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~25-30 |

| C-4 | ~125-127 |

| C-5 | ~129-131 |

| C-6 | ~127-129 |

| C-2 | ~132-134 |

| C-3 (C-Cl) | ~134-136 |

| C-1 (C-S) | ~139-141 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity and aiding in the unambiguous assignment of the complex multiplets in the 1D spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the definitive assignment of carbon signals that have attached protons, such as the aromatic C-H carbons and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This is crucial for piecing together the entire molecular structure. For instance, HMBC would show correlations from the N-methyl protons to the sulfur-bearing aromatic carbon (C-1), and from the various aromatic protons to their neighboring carbons, confirming the substitution pattern of the benzene ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal spatial proximity between the N-methyl protons and the proton at the C-2 position of the aromatic ring, further confirming the connectivity around the sulfonamide linkage. researchgate.netacs.org

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound provides a distinct "fingerprint" based on the absorption of infrared radiation by its various bonds. Specific absorption bands confirm the presence of key functional groups. The sulfonamide group is particularly well-defined, with strong, characteristic bands for the S=O stretching vibrations. mdpi.com

Research on analogous sulfonamides shows that the asymmetric and symmetric stretching vibrations of the SO₂ group appear in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. researchgate.net The S-N stretching vibrations are typically found between 945 and 893 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound Data is based on known frequencies for sulfonamide-containing compounds. researchgate.netrsc.orgmdpi.commdpi.com

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2980-2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| SO₂ Asymmetric Stretch | 1380-1310 | Strong |

| SO₂ Symmetric Stretch | 1180-1150 | Strong |

| C-N Stretch | 1300-1170 | Medium |

| S-N Stretch | 950-890 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Raman spectroscopy serves as a valuable counterpart to FTIR. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. According to the principle of mutual exclusion, vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for determining the elemental composition of a compound by measuring its mass with very high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. algimed.com The high mass accuracy, typically within 5 parts per million (ppm), allows for the confident determination of a molecule's elemental formula, which is crucial for structural elucidation and identification of unknown compounds. algimed.comrsc.org

For this compound (C₇H₈ClNO₂S), HRMS can precisely measure the mass of its molecular ion. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements. This experimentally determined accurate mass is then compared to the theoretical value to confirm the elemental composition.

The fragmentation of this compound under mass spectrometry conditions provides further structural information. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely lead to the cleavage of the S-N bond and the S-C bond, which are typically the most labile bonds in arylsulfonamides. The resulting fragment ions can be analyzed by HRMS to confirm their elemental composition, helping to piece together the structure of the parent molecule. plos.org

Table 1: Theoretical High-Resolution Mass Data for this compound and Potential Fragments

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₇H₉ClNO₂S]⁺ | 206.0037 |

| [M-CH₃]⁺ | [C₆H₅ClNO₂S]⁺ | 190.9724 |

| [C₆H₄ClSO₂]⁺ | [C₆H₄ClSO₂]⁺ | 174.9615 |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111.0047 |

Note: The data in this table is theoretical and serves as a predictive guide for experimental analysis.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated. This model reveals the precise positions of atoms within the crystal lattice, their chemical bonds, and other detailed structural features. wikipedia.org While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related sulfonamide structures provides insight into the data that would be obtained.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis yields highly precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's geometry. For instance, in related arylsulfonamides like 4-chlorobenzenesulphonamide and N-(3-chlorophenyl)-4-methylbenzenesulfonamide, key bond lengths and angles within the sulfonamide core have been determined with high precision. nih.govznaturforsch.com The C-S and S-N bond lengths, as well as the O-S-O bond angle, are characteristic of the sulfonamide group. Torsion angles, such as the C-SO₂-NH-C angle, are particularly important as they describe the conformation of the molecule and the relative orientation of its constituent parts. nih.goviucr.org

Table 2: Representative Crystallographic Bond Lengths and Angles from Analogous Sulfonamide Structures

| Parameter | Bond/Angle | Typical Value | Source Compound Example |

| Bond Length | S-N | ~1.62 Å | 4-chlorobenzenesulphonamide znaturforsch.com |

| Bond Length | S-O | ~1.43 Å | 4-chlorobenzenesulphonamide znaturforsch.com |

| Bond Length | C(aryl)-S | ~1.76 Å | 4-chlorobenzenesulphonamide znaturforsch.com |

| Bond Length | C(aryl)-Cl | ~1.74 Å | N-(3-chlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| Bond Angle | O-S-O | ~119° | 4-chlorobenzenesulphonamide znaturforsch.com |

| Bond Angle | N-S-C | ~107° | 4-chlorobenzenesulphonamide znaturforsch.com |

| Torsion Angle | C-S-N-C | 54.1 (2)° | N-(3-chlorophenyl)-4-methylbenzenesulfonamide nih.gov |

Note: This data is from analogous compounds and is presented to illustrate the type of information obtained from X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond individual molecular geometry, X-ray crystallography reveals how molecules are arranged in the crystal, a study critical for understanding a substance's physical properties. This packing is governed by intermolecular interactions. rsc.org For sulfonamides containing an N-H group, hydrogen bonding is a dominant interaction. In the crystal structures of related primary and secondary sulfonamides, molecules are often linked by pairs of N-H···O hydrogen bonds to form inversion dimers or infinite chains. nih.govznaturforsch.comiucr.org The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the amide proton serves as the donor. The geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely determined. Other weaker interactions, such as C-H···O or potential halogen bonds involving the chlorine atom, may also play a role in stabilizing the crystal lattice. nih.gov

Table 3: Representative Hydrogen Bond Geometry from an Analogous Sulfonamide Crystal Structure

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source Compound Example |

| N—H···O | 0.81 (2) | 2.15 (2) | 2.955 (2) | 172 (2) | N-(3-chlorophenyl)-4-methylbenzenesulfonamide nih.gov |

Note: This data is from an analogous compound, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, to illustrate the analysis of intermolecular interactions.

Computational and Theoretical Chemistry Studies of 3 Chloro N Methylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-chloro-N-methylbenzenesulfonamide. These methods allow for the detailed investigation of the molecule's electronic and structural properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. icm.edu.pl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. icm.edu.plscispace.com A smaller energy gap generally suggests higher reactivity. scholaris.cadoi.org

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

| Global Reactivity Descriptor | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

This table outlines the key global reactivity descriptors derived from HOMO-LUMO energies.

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the this compound molecule. scholaris.cawolfram.com The MEP map uses a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of low electron density and positive potential, indicating sites for nucleophilic attack. scholaris.cawolfram.com This analysis is crucial for predicting the molecule's interaction with other chemical species and its potential role in chemical reactions. mkjc.in

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.net The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). tandfonline.com This analysis is vital for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. rsc.org For similar sulfonamide compounds, computational methods have been used to create potential energy profiles by systematically rotating specific dihedral angles to identify the most stable conformations. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical methods are powerful tools for elucidating the pathways of chemical reactions involving this compound. These investigations provide detailed insights into the step-by-step processes of bond breaking and formation.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry allows for the detailed mapping of reaction pathways, identifying the intermediate structures and the transition states that connect them. evitachem.com By calculating the energy at each point along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Understanding these energy barriers is essential for predicting reaction rates and determining the feasibility of a particular reaction. For related compounds, DFT calculations have been employed to explore reaction mechanisms and compute the associated energy barriers. doi.org

Influence of Substituents on Reaction Energetics and Selectivity

In computational studies of this compound, the substituents on the benzene (B151609) ring—the chlorine atom and the N-methylsulfonamide group—are critical in determining the molecule's reactivity and the selectivity of its reactions. The interplay of their electronic effects, namely inductive and resonance effects, governs the energetics of reaction pathways, particularly in processes like electrophilic aromatic substitution.

The N-methylsulfonamide group (-SO₂NHCH₃) is a powerful electron-withdrawing group, primarily due to the strong inductive effect of the two oxygen atoms and the sulfur atom. This group significantly deactivates the benzene ring towards electrophilic attack. hrpatelpharmacy.co.in Unlike the chloro group, the sulfonamide group is a meta-directing group. hrpatelpharmacy.co.in

Computational methods, such as Density Functional Theory (DFT), are employed to quantify these substituent effects. Calculations can determine the electron density distribution on the aromatic ring and map the molecular electrostatic potential (MEP), identifying sites most susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, DFT studies can model the transition states of potential reactions, allowing for the calculation of activation energies (energy barriers). acs.org For instance, studies on similar substituted benzenes show that electron-donating groups stabilize the carbocation intermediate (arenium ion) in electrophilic substitution, lowering the activation energy, while electron-withdrawing groups destabilize it, raising the energy barrier. hrpatelpharmacy.co.in The substituent effect stabilization energy (SESE) is a computational metric used to quantify the energetic impact of a substituent on a molecule. nih.gov In the case of this compound, the calculated activation energies for substitution at different positions on the ring would confirm the directing effects of the chloro and sulfonamide groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -SO₂NHCH₃ (N-methylsulfonamide) | Strongly electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound. Methods such as DFT and Hartree-Fock (HF) are used to compute spectroscopic parameters that can be compared with experimental results. researchgate.netresearchgate.net

Vibrational Frequencies (FT-IR and Raman)

The vibrational spectrum of a molecule is determined by its normal modes of vibration. bhu.ac.in Computational models can calculate the harmonic vibrational frequencies corresponding to these modes. researchgate.net For this compound, key vibrational bands can be assigned to specific functional groups. The sulfonamide group (-SO₂NH-) has characteristic stretching frequencies for the S=O and S-N bonds. The S=O bonds typically exhibit strong asymmetric and symmetric stretching vibrations. researchgate.net The aromatic ring shows characteristic C-H and C=C stretching and bending vibrations, while the C-Cl bond also has a distinct vibrational frequency. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3370 - 3250 | mdpi.com |

| Aromatic C-H | Stretching | 3100 - 3000 | biointerfaceresearch.com |

| SO₂ | Asymmetric Stretching | ~1350 | mdpi.com |

| SO₂ | Symmetric Stretching | ~1160 | researchgate.net |

| S-N | Stretching | 935 - 875 | researchgate.net |

| C-Cl | Stretching | 800 - 600 | researchgate.net |

| SO₂ | Scissoring | 600 - 520 | researchgate.net |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each nucleus. Theoretical methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.net The chemical shift of a nucleus is determined by the local magnetic field, which is influenced by the shielding effect of surrounding electrons. ucl.ac.uk

For this compound:

¹H NMR: The protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). Their exact shifts are influenced by the electron-withdrawing nature of both the chloro and sulfonamide groups. The N-H proton will likely appear as a singlet or doublet (if coupled to the methyl protons), and its chemical shift can be sensitive to solvent and concentration. The methyl (-CH₃) protons will appear as a singlet or doublet (if coupled to the N-H proton) in the aliphatic region, with a shift influenced by the adjacent nitrogen atom. mostwiedzy.pl

¹³C NMR: The carbon atoms of the benzene ring will have shifts determined by the substituents. The carbon atom bonded to the chlorine (C3) will be deshielded. Similarly, the carbon atom bonded to the sulfonamide group (C1) will also be significantly deshielded. nih.gov DFT calculations can predict the shifts for each unique carbon atom, aiding in the complete assignment of the experimental spectrum. arxiv.orgnih.gov

Molecular Docking and Interaction Studies with Model Chemical Systems (excluding biological/therapeutic implications)

Molecular docking simulations are computational techniques used to predict the preferred orientation and interaction energy of one molecule when bound to another. While extensively used in drug design, these methods are also applied in materials science and catalysis to study interactions within non-biological systems. For this compound, docking studies can elucidate its interactions with model chemical systems like catalysts, supramolecular hosts, or surfaces. nih.govnih.gov

These interactions are primarily governed by non-covalent forces, including:

Hydrogen Bonding: The N-H group of the sulfonamide is a strong hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. These sites can form strong hydrogen bonds with complementary functional groups in a host molecule or on a surface. mdpi.comresearchgate.net

π-π Stacking: The chlorinated benzene ring can engage in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the ring, due to the withdrawing substituents, can favor interactions with electron-rich aromatic species.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region (e.g., a lone pair) on another molecule. researchgate.net

Computational studies using DFT can quantify the strength of these non-covalent interactions. acs.org For example, in the context of catalysis, docking could predict how this compound binds to the active site of a synthetic catalyst, which could be a metal complex or an organic molecule. rsc.orgmdpi.com Such studies can reveal the specific interactions that stabilize the substrate-catalyst complex and influence the reaction's selectivity. acs.org In supramolecular chemistry, simulations can model the encapsulation of the molecule within a host like a cyclodextrin (B1172386) or a self-assembled capsule, predicting the binding affinity and the most stable geometry of the resulting host-guest complex. mdpi.com

| Interaction Type | Relevant Moiety on this compound | Potential Interacting Partner (Model System) |

|---|---|---|

| Hydrogen Bond (Donor) | N-H group | Oxygen/Nitrogen lone pairs on a catalyst or host |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen atoms (O=S=O) | Hydroxyl or Amine groups on a partner molecule |

| π-π Stacking | Chlorinated benzene ring | Aromatic rings of a supramolecular host |

| Halogen Bond | Chlorine atom | Lewis basic sites (e.g., lone pairs) |

| Dipole-Dipole | Entire molecule (due to net dipole moment) | Polar surfaces or molecules |

Advanced Applications and Emerging Research Frontiers in Sulfonamide Chemistry

3-chloro-N-methylbenzenesulfonamide as a Versatile Synthetic Building Block in Complex Molecule Construction.bldpharm.com

The structure of this compound, featuring a secondary sulfonamide and a chlorinated aromatic ring, makes it an ideal building block for creating more complex molecular architectures. ontosight.aichemspider.com Its utility stems from the reactivity of its distinct components: the sulfonamide nitrogen, the aromatic ring, and the chloro-substituent.

The integration of sulfonamides into multi-step synthetic sequences is a common strategy for the construction of biologically active molecules and complex organic structures. ucl.ac.uk The sulfonamide group itself is typically installed by reacting a sulfonyl chloride with a primary or secondary amine. excli.debrieflands.com In the context of this compound, it can act as a key intermediate in longer synthetic routes. For instance, the chloro-substituent on the benzene (B151609) ring serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in drug discovery programs where generating a library of analogues is necessary for structure-activity relationship (SAR) studies. nih.gov

A general approach might involve synthesizing a core structure like this compound and then diversifying it in the final steps of a synthetic pathway. For example, a multi-step synthesis could lead to a complex amine which is then reacted with 3-chlorobenzenesulfonyl chloride to yield a final product containing the this compound core. Alternatively, the chloro group on a pre-formed this compound can be the site of late-stage functionalization to build molecular complexity. rsc.org

This compound is an excellent precursor for a diverse array of novel sulfonamide derivatives. The reactivity of its structure allows for modifications that can tune its physical, chemical, and biological properties. smolecule.com The chloro group, for example, can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to introduce different functional groups. smolecule.comarabjchem.org This enables the synthesis of derivatives with tailored functionalities, such as linking the core to other bioactive scaffolds to create hybrid molecules. brieflands.com

Furthermore, while the secondary sulfonamide nitrogen is generally stable, it can potentially undergo further reactions under specific conditions. The development of novel synthetic methods continues to expand the toolkit for modifying such structures. nih.gov The synthesis of Schiff bases from primary sulfonamides is a common approach to creating new derivatives; while this compound is a secondary sulfonamide, its core aromatic structure can be modified to incorporate functionalities that allow for similar derivatization strategies. nih.gov

Below is a table illustrating potential synthetic transformations starting from this compound to generate novel derivatives.

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents and Conditions | Potential Product Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | A biaryl sulfonamide derivative |

| Buchwald-Hartwig Amination | An amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base | An amino-substituted benzenesulfonamide (B165840) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | An alkynyl-substituted benzenesulfonamide |

| Hydrolysis of Sulfonamide | Strong acid or base, heat | 3-chlorobenzenesulfonic acid and methylamine (B109427) |

Exploration of Sulfonamide Scaffolds in Functional Material Science Research

The unique properties of the sulfonamide group are increasingly being exploited in material science. Sulfonamide-containing polymers have been developed for a range of applications, including as pH-sensitive materials and functional binders in energy storage devices. ontosight.ainih.govacs.org The acidity of the sulfonamide N-H proton (in primary and secondary sulfonamides) can be tuned by the substituents on the aryl ring, leading to polymers that exhibit sharp solubility transitions in response to small changes in pH. nih.govresearchgate.net This property is highly desirable for applications like drug delivery systems, sensors, and "smart" hydrogels. researchgate.net

A monomer derived from this compound could be synthesized, for example, by introducing a polymerizable group like a vinyl or acryloyl moiety onto the aromatic ring. Copolymerization of such a monomer could lead to functional materials where the sulfonamide group imparts specific properties. Recent research has highlighted the use of sulfonamide-based π-conjugated polymers as binder materials for organic electrodes in lithium-ion batteries, where they improved capacity retention compared to conventional binders. acs.org The incorporation of building blocks like this compound into such polymer backbones could offer a strategy to fine-tune the electrochemical and physical properties of the resulting materials.

Development of Novel Reagents and Catalytic Systems Incorporating Sulfonamide Moieties

The sulfonamide moiety has emerged as a powerful functional group in the design of novel reagents and catalysts for asymmetric synthesis. researchtrends.net Chiral bifunctional sulfonamides have been developed as highly effective organocatalysts. nih.gov These catalysts typically possess both a Lewis basic site (like a tertiary amine) and an acidic sulfonamide N-H proton. This dual functionality allows them to activate both the nucleophile and the electrophile in a reaction, often through a network of hydrogen bonds, leading to high levels of stereocontrol. nih.govbeilstein-journals.org

For example, novel organocatalysts incorporating a sulfonamide motif have been successfully used in conjugate addition reactions, achieving high yields and enantiomeric excesses. nih.gov Proline-sulfonamide derivatives and cinchona alkaloid-based sulfonamides are other important classes of organocatalysts that have proven effective in a variety of asymmetric transformations, including aldol (B89426) and Michael addition reactions. beilstein-journals.orgnih.gov this compound could serve as a key starting material for such catalysts. A synthetic route could involve a cross-coupling reaction at the chloro-position to introduce a chiral amine scaffold, thereby generating a new bifunctional organocatalyst.

Furthermore, sulfonamides are used as ligands in metal-based catalytic systems. Chiral bis-sulfonamide ligands, when complexed with metals like titanium, ruthenium, or rhodium, have been used to catalyze reactions such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenations. researchtrends.net

Future Directions in the Design and Synthesis of Advanced Sulfonamide Systems

The synthesis of sulfonamides is evolving, with a focus on developing more efficient, sustainable, and automated methods to access these important compounds.

A significant frontier in chemical synthesis is the integration of multi-step processes into continuous flow and automated platforms. researchgate.net These technologies offer numerous advantages over traditional batch chemistry, including enhanced safety, better process control, higher yields, and the ability to rapidly generate large libraries of compounds for screening. nih.govacs.org

The synthesis of sulfonamide libraries is particularly well-suited to automation. Fully automated flow-through processes have been developed for the production of secondary sulfonamides. nih.govacs.org A typical process might involve the N-alkylation of a primary sulfonamide using a "catch and release" protocol on a solid support, followed by an in-line deprotection step to yield the pure secondary sulfonamide product. acs.org Such a system can run unattended for extended periods, generating a diverse array of compounds with high purity, suitable for direct biological screening. acs.org

The utility of these platforms has been demonstrated in the preparation of a 48-member sulfonamide library, where the majority of compounds were obtained in good yields and high purity without the need for traditional chromatographic purification. acs.org This highlights the power of automation in accelerating medicinal chemistry programs. This compound could be a target product in such a library, synthesized from 3-chlorobenzenesulfonamide (B108012) and a methylating agent within an automated flow reactor.

Data is representative of findings reported in automated flow synthesis studies, such as those achieving over 80% purity for the majority of a library. acs.org

The future of sulfonamide synthesis will likely see wider adoption of these automated platforms, coupled with machine learning algorithms for reaction optimization and the design of novel structures with desired properties.

Leveraging Artificial Intelligence and Machine Learning for De Novo Sulfonamide Design and Optimization

The application of AI in sulfonamide design encompasses several key methodologies:

Generative Models: Deep learning architectures, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns from large datasets of known sulfonamides. researchgate.netchemrxiv.org These models can then generate novel molecular structures that are chemically valid and synthesizable, often exploring new molecular cores and structural analogs that human chemists might not have conceived. researchgate.netchemrxiv.org

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. researchgate.netresearchgate.net By analyzing a dataset of sulfonamides, ML algorithms can build models that correlate specific molecular features (descriptors) with biological activity. ni.ac.rsdntb.gov.ua These models can then predict the activity of newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. ni.ac.rs This approach significantly enhances the efficiency of the drug development pipeline. ni.ac.rs

Reaction and Synthesis Prediction: AI is not only used to design molecules but also to plan their synthesis. Machine learning models trained on vast reaction databases can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise complete synthetic pathways for novel sulfonamide targets. beilstein-journals.orgtue.nl This accelerates the "design-make-test-analyze" cycle, a critical framework in modern drug discovery. chemrxiv.org

The table below summarizes various AI and ML techniques and their applications in the de novo design and optimization of sulfonamides.

| AI/ML Technique | Application in Sulfonamide Design | Research Focus Example |

| Multiple Linear Regression (MLR) | Predicts biological activity based on structural and physicochemical features. ni.ac.rs | Identifying key features governing inhibitory activity against carbonic anhydrase isoforms. ni.ac.rs |

| Generative Deep Learning | Samples new molecules from a learned latent molecular representation to design novel compounds from scratch. researchgate.netchemrxiv.org | Generating novel liver X receptor (LXR) agonists with sulfonamide cores. chemrxiv.org |

| Random Forest Algorithm | Predicts reaction performance and yield based on molecular descriptors. tue.nl | Optimizing the electrochemical synthesis of sulfonamides by predicting reaction outcomes. tue.nl |

| Gradient Boosting Classifier | Predicts whether a molecule will be an active inhibitor for a specific biological target. bohrium.com | Identifying N-phenyl-4-(phenylsulfonamido)benzamide as a virtual hit for butyrylcholinesterase inhibition. bohrium.com |

| Immune Network Modeling | Models "structure-property" dependencies to classify and design new compounds with desired duration of action. researchgate.net | Analyzing hidden relationships between molecular descriptors to design sulfonamides with specific properties. researchgate.net |

To build predictive QSAR models, a molecule like This compound would first be characterized by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. An ML algorithm then uses these descriptors as input to learn the relationship between the chemical structure and its biological effect.

| Descriptor Category | Examples | Relevance to Drug Design |

| Topological Indices | Zagreb Index, Randić Index | Describes molecular branching and connectivity, which influences how a molecule fits into a receptor's binding pocket. researchgate.net |

| Physicochemical Properties | LogP (Lipophilicity), Molar Refractivity | Predicts absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. mdpi.com |

| Electronic Descriptors | Dipole Moment, Atomic Charges | Relates to how a molecule interacts with the electronic environment of a biological target, influencing binding affinity. frontiersin.org |

| Steric/3D Descriptors | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which are critical for ligand-receptor complementarity. mdpi.com |

Through the integration of these sophisticated computational tools, the field of medicinal chemistry is undergoing a significant transformation. ontosight.ai By leveraging AI and machine learning, researchers can more effectively navigate the immense complexity of chemical space to design and optimize the next generation of sulfonamide-based therapeutics, turning simple scaffolds into potent and highly specific drug candidates. scirp.orgtandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves sulfonylation of 3-chloroaniline derivatives using methylsulfonyl chloride under basic conditions. For example, coupling reactions with methylamine can be performed in dichloromethane (DCM) using triethylamine as a base. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : Look for a singlet at δ ~3.0 ppm for the methyl group attached to nitrogen. Aromatic protons appear as multiplets in δ 7.2–8.0 ppm, with splitting patterns reflecting substitution on the benzene ring .

- ¹³C NMR : The sulfonamide sulfur induces deshielding, with the methyl carbon at ~35 ppm and aromatic carbons between 120–140 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₇H₇ClNO₂S, exact mass 204.58 g/mol). Fragmentation patterns confirm the sulfonamide backbone .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound, and what insights do crystal packing interactions provide?

- Methodological Answer : Single-crystal X-ray diffraction using a synchrotron or lab-based diffractometer (e.g., Oxford Xcalibur Ruby Gemini) resolves the structure. Data refinement with SHELXL reveals bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and torsional angles. Crystal packing analysis identifies intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking between aromatic rings, which influence stability and solubility .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do substituents affect its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Chlorine substitution at the 3-position increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilic reactivity. Solvent effects (PCM model) can be incorporated to simulate aqueous or organic environments .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MIC assays for antimicrobial activity) and dose-response curves (IC₅₀ values) improve reproducibility. Meta-analysis of SAR data identifies critical substituents; for example, para-substituted electron-withdrawing groups enhance NLRP3 inflammasome inhibition .

Q. What strategies are effective in designing derivatives of this compound to enhance binding affinity to specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Replace chlorine with trifluoromethyl (-CF₃) to improve lipophilicity and target engagement .

- Hybridization : Conjugate with bioactive scaffolds (e.g., imidazo[1,2-a]pyrimidine) via Suzuki-Miyaura coupling to exploit dual-target mechanisms .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to align derivatives with known active conformations of target proteins (e.g., VEGFR2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.